4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide

Stereochemistry Cytotoxicity Enantiomer specificity

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide (CAS 111974-80-2), also designated LY195448, is a synthetic phenethanolamine derivative classified structurally as a benzamide-ethanolamine hybrid. Originally developed by Eli Lilly and Company, this compound functions as a microtubule assembly inhibitor that arrests cells at metaphase and has demonstrated anti-tumour activity across a range of murine tumour models.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 111974-80-2
Cat. No. B1664148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
CAS111974-80-2
Synonyms4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
LY 119123
LY 195448
LY-195448
LY-199123
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O
InChIInChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1
InChIKeySYZWOOODCAMXPL-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide (LY195448): A Phenethanolamine-Derived Microtubule Inhibitor for Oncology Research Procurement


4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide (CAS 111974-80-2), also designated LY195448, is a synthetic phenethanolamine derivative classified structurally as a benzamide-ethanolamine hybrid [1]. Originally developed by Eli Lilly and Company, this compound functions as a microtubule assembly inhibitor that arrests cells at metaphase and has demonstrated anti-tumour activity across a range of murine tumour models [2]. Notably, LY195448 has been detected as an endogenous substance in human blood and urine, distinguishing it from the majority of synthetic microtubule-targeting agents [1]. The compound advanced to Phase I clinical evaluation before development was discontinued due to an unexplained loss of in vivo activity observed after 1987 [2].

Why LY195448 Cannot Be Interchanged with Other Microtubule Inhibitors or Phenethanolamine Derivatives in Research Procurement


Substituting LY195448 with a generic microtubule inhibitor such as Colcemid, nocodazole, or taxol is not scientifically valid due to three factors. First, LY195448 exhibits a stereochemically specific mechanism: only the R-isomer is cytotoxic, while the S-stereoisomer is noncytotoxic, meaning even minor enantiomeric impurities can ablate antitumour activity [1]. Second, cross-resistance profiling reveals that LY195448 occupies a unique position in the microtubule pharmacology landscape—Colcemid-resistant cells show increased resistance to LY195448, whereas taxol-resistant cells become more sensitive, a pattern not replicated by any single classical microtubule agent [2]. Third, the compound carries a beta-adrenoceptor liability (manifesting as hypotension in patients) that its own p-hydroxy metabolite and other microtubule inhibitors do not share to the same degree, making uncritical substitution in any experimental system that monitors cardiovascular or autonomic endpoints highly problematic [1].

Quantitative Differentiation Evidence for LY195448: Head-to-Head Data Against Stereoisomers, Metabolites, and Classical Microtubule Inhibitors


Stereochemical Specificity: Only the R-Isomer Is Cytotoxic; S-Isomer Is Inactive

In competitive binding and cytotoxicity assays, the R-isomer of LY195448 was demonstrated to be the pharmacologically active enantiomer, while the S-stereoisomer was explicitly identified as noncytotoxic [1]. This stereochemical dependence was confirmed by comparing IC50 and Ki values of both isomers against the beta-adrenergic antagonist [3H]dihydroalprenolol, where the R-isomer consistently showed greater potency than the S-stereoisomer across all tested tissue preparations [1].

Stereochemistry Cytotoxicity Enantiomer specificity

Beta-Adrenoceptor Binding: 10-Fold Higher Cardiac Activity of Parent Drug Versus p-Hydroxy Metabolite

A direct comparison of LY195448(R) with its p-hydroxy metabolite (LY 135114) revealed that the parent compound was approximately 10-fold more active than the metabolite in human cardiac tissue preparations, despite the two compounds being nearly equipotent in blocking radioligand binding in rat brain cortex and in reducing blood pressure in vivo [1]. This tissue-dependent differential potency profile indicates that the p-hydroxy metabolite does not simply replicate the pharmacological signature of the parent compound.

Beta-adrenoceptor Metabolite pharmacology Cardiac tissue selectivity

Mitotic Arrest Induction: Quantitative Increase in Mitotic Index at Defined Concentration

Exposure of NRK (normal rat kidney) cells to 46 µM (15 µg/mL) LY195448 for 4 hours increased the mitotic cell fraction from a baseline of 4.9% to 18.5%, representing a 3.8-fold enrichment of cells arrested in mitosis [1]. Immunofluorescence examination confirmed that blocked cells accumulated at prometaphase with short microtubules extending from spindle poles to kinetochores, while interphase cytoskeletal microtubules appeared reduced in number, kinked, and curled [1]. When compared directly against nocodazole in a microtubule reassembly assay, nocodazole-depolymerized cells reassembled microtubules within minutes of transfer to drug-free media, whereas cells transferred to LY195448-containing media required 2–3 times longer to reassemble cytoplasmic microtubules [1].

Mitotic arrest Cell cycle Microtubule inhibition Metaphase block

Cross-Resistance Fingerprint: LY195448 Shows Opposite Sensitivity Profiles in Colcemid-Resistant vs. Taxol-Resistant Cells

Chinese hamster ovary (CHO) cell microtubule mutants previously selected for resistance to either taxol or Colcemid were tested for cross-resistance to LY195448. Cell lines resistant to the microtubule-depolymerizing agent Colcemid exhibited increased resistance to LY195448 compared to wild-type cells, whereas taxol-resistant cell lines (taxol being a microtubule-stabilizing agent) were paradoxically more sensitive to LY195448 [1]. Among 11 newly isolated CHO mutant lines selected specifically for LY195448 resistance, 7 exhibited altered beta-tubulin protein by two-dimensional polyacrylamide gel electrophoresis, confirming that the compound directly interacts with tubulin [1].

Drug resistance Microtubule mutants Cross-resistance profiling Tubulin genetics

Preclinical Toxicity Differentiation: Absence of Myelosuppression and Gastrointestinal Toxicity Versus Standard Chemotherapeutics

Preclinical toxicology evaluation of LY195448 explicitly documented the absence of 'standard' chemotherapy-associated side effects, specifically myelosuppression and gastrointestinal toxicity, which are hallmark dose-limiting toxicities of the majority of classical cytotoxic microtubule inhibitors [1]. In a Phase I clinical trial enrolling nine patients treated at doses up to 133 mg/m², the only observed toxicities were mild, reversible hypotension, tachycardia, and tremor; no haematological or biochemical toxicity was detected [1].

Toxicity profile Myelosuppression Gastrointestinal toxicity Phase I safety

Recommended Research and Industrial Application Scenarios for LY195448 Based on Quantitative Differentiation Evidence


Microtubule Pharmacology & Tubulin Genetics: Using LY195448 as a Unique Probe in Isogenic CHO Mutant Panels

LY195448 is uniquely suited for microtubule pharmacology studies employing panels of isogenic CHO cell mutants with defined resistance to Colcemid, taxol, or vinblastine. Its opposite cross-resistance pattern—where Colcemid-resistant cells show increased resistance but taxol-resistant cells show hypersensitivity [1]—provides a bidirectional selection marker absent from classical single-mechanism microtubule drugs. The finding that 7 of 11 LY195448-resistant clones carry altered beta-tubulin further validates its use as a selective pressure for tubulin mutagenesis screens [1].

Stereochemistry-Activity Relationship Studies: Enantiomer-Pure LY195448 as a Chiral Probe

Because only the R-enantiomer is cytotoxic while the S-enantiomer is noncytotoxic [2], LY195448 serves as a well-characterized chiral probe for laboratories studying stereochemical determinants of microtubule inhibitor activity. This feature is particularly valuable for analytical method development, where the S-isomer can function as an internal negative control for verifying chromatographic enantiomeric separation and for establishing structure-activity relationship models.

In Vivo Oncology Models Requiring a Myelosuppression-Sparing Microtubule Inhibitor

The documented absence of myelosuppression and gastrointestinal toxicity in preclinical models [3] makes LY195448 a candidate microtubule-active tool compound for murine tumour models where bone marrow suppression or gut toxicity would confound experimental endpoints, such as immune-competent syngeneic tumour models, adoptive cell therapy studies, or gut microbiome-oncology investigations. The caveat regarding the post-1987 unexplained loss of in vivo activity [3] must be prospectively considered and verified in each model system.

Analytical Reference Standard and Metabolite Differentiation Studies

LY195448's well-characterized metabolic pathway—generating p-hydroxy (LY 135114), meta-hydroxy, para-hydroxy-meta-methoxy, and di-hydroxy metabolites with distinct tissue distribution and conjugated forms [4]—supports its use as an analytical reference standard for HPLC method development, metabolite profiling, and pharmacokinetic studies. Vendor-reported purity ranges of 98.11%–99.04% for the free base form establish a procurement quality benchmark that should be verified upon receipt.

Quote Request

Request a Quote for 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.